O-propylhydroxylamine hydrochloride
Overview
Description
O-propylhydroxylamine hydrochloride is a chemical compound with the molecular formula C3H10ClNO and a molecular weight of 111.57 g/mol . It has attracted the attention of chemists and biochemists due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of O-propylhydroxylamine hydrochloride involves the reaction of propoxyamine hydrochloride with a 50% aqueous sodium hydroxide solution . The mixture is stirred, treated with S-methyl-2-thiopseudourea sulfate and water, and then heated to reflux. The mixture is then treated with sodium hydroxide, filtered, and evaporated in vacuo. The residue is slurried in ethanol, filtered, and the filtrate is evaporated to an oil .Molecular Structure Analysis
The InChI code for O-propylhydroxylamine hydrochloride is 1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H . The InChI key is FDVFCJYDSZGNLJ-UHFFFAOYSA-N .Chemical Reactions Analysis
O-propylhydroxylamine hydrochloride can participate in various chemical reactions. For instance, it can react with sodium hydroxide in ethanol, chloroform, and water .Physical And Chemical Properties Analysis
O-propylhydroxylamine hydrochloride is a solid substance . It has a melting point range of 148 - 152 degrees Celsius . It should be stored under inert gas at 4 degrees Celsius .Scientific Research Applications
O-propylhydroxylamine Hydrochloride: A Versatile Reagent in Research
Synthesis of Oximes: O-propylhydroxylamine hydrochloride is used in the synthesis of oximes, which are important intermediates in organic synthesis. Oximes can be produced by reacting hydroxylamine hydrochloride with aldehydes or ketones, often under microwave irradiation and solventless conditions for efficient yields .
Medicinal Chemistry: In medicinal chemistry, oximes derived from O-propylhydroxylamine hydrochloride may serve as reactivators or antidotes for nerve agents. Although not specifically mentioned for O-propylhydroxylamine hydrochloride, common oxime-based reactivators include pralidoxime and obidoxime .
Amidation Catalyst: Hydroxylamine hydrochloride derivatives can act as catalysts for amidation reactions, which are crucial for synthesizing formamide derivatives with potential antioxidant activity, as indicated by their DPPH scavenging activity .
Safety and Hazards
O-propylhydroxylamine hydrochloride is associated with several safety hazards. It has been classified as a GHS07 substance . The hazard statements associated with it include H302, H312, and H332 . Precautionary measures include P411, P422, P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Mechanism of Action
Mode of Action
It’s known that hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and n-heterocycles . This suggests that O-propylhydroxylamine hydrochloride may interact with its targets to facilitate the formation of these compounds. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that hydroxylamine derivatives have been used in the construction of nitrogen-enriched compounds This suggests that the compound may affect biochemical pathways related to nitrogen metabolism
properties
IUPAC Name |
O-propylhydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFCJYDSZGNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484273 | |
Record name | O-propylhydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-propylhydroxylamine hydrochloride | |
CAS RN |
6084-54-4 | |
Record name | O-propylhydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-propylhydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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